Naphtho[1,2-d][1,3]oxazol-2-ol
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Overview
Description
1H-naphtho[1,2-d][1,3]oxazol-2-one is a heterocyclic compound that belongs to the oxazole family It is characterized by a fused ring system consisting of a naphthalene ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-naphtho[1,2-d][1,3]oxazol-2-one typically involves the reaction of naphthols with amines. One practical method utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the oxygen source. This method is known for its outstanding functional group tolerance and allows the rapid assembly of a small library of naphtho[1,2-d][1,3]oxazole skeletons .
Industrial Production Methods: While specific industrial production methods for 1H-naphtho[1,2-d][1,3]oxazol-2-one are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of readily available starting materials such as naphthols and amines, along with efficient catalysts like TEMPO, makes this compound accessible for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1H-naphtho[1,2-d][1,3]oxazol-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the oxazole ring, potentially leading to the formation of reduced analogs.
Substitution: Substitution reactions involving electrophiles or nucleophiles can introduce different functional groups onto the naphthalene or oxazole rings.
Common Reagents and Conditions:
Oxidation: PIDA in non-nucleophilic solvents like t-butanol.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents under appropriate conditions, such as acidic or basic environments.
Major Products Formed:
Scientific Research Applications
1H-naphtho[1,2-d][1,3]oxazol-2-one has been extensively studied for its applications in several fields:
Mechanism of Action
The mechanism of action of 1H-naphtho[1,2-d][1,3]oxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives have been shown to inhibit enzymes like COX-2 (cyclooxygenase-2), which plays a role in inflammation . The compound’s ability to undergo various chemical modifications allows it to interact with different biological targets, leading to diverse pharmacological effects.
Comparison with Similar Compounds
1H-naphtho[1,2-d][1,3]oxazol-2-one can be compared with other similar compounds, such as:
Naphtho[2,1-d]oxazoles: These compounds share a similar fused ring system but differ in the position of the oxazole ring.
Naphtho[1,2-e][1,3]oxazines: These compounds have an additional nitrogen atom in the ring system, leading to different chemical and biological properties.
Benzoxazoles: These compounds have a benzene ring fused to the oxazole ring, offering a different set of properties and applications.
The uniqueness of 1H-naphtho[1,2-d][1,3]oxazol-2-one lies in its specific ring fusion and the resulting chemical reactivity and bioactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H7NO2 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1H-benzo[e][1,3]benzoxazol-2-one |
InChI |
InChI=1S/C11H7NO2/c13-11-12-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H,12,13) |
InChI Key |
PEZXNUGATBHQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=O)O3 |
Origin of Product |
United States |
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